molecular formula C18H18N2O3S2 B2600793 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea CAS No. 2380043-53-6

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea

Cat. No.: B2600793
CAS No.: 2380043-53-6
M. Wt: 374.47
InChI Key: DUMSLUNNCTWTJK-UHFFFAOYSA-N
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Description

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea is a complex organic compound that features a bithiophene core and a dimethoxyphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Mechanism of Action

The mechanism by which 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea exerts its effects depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea is unique due to its combination of a bithiophene core and a dimethoxyphenyl urea moiety, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in applications requiring specific electronic properties and stability.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-16-5-3-4-15(17(16)23-2)20-18(21)19-9-14-8-13(11-25-14)12-6-7-24-10-12/h3-8,10-11H,9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSLUNNCTWTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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